5-Amino-2-hydroxypyridine
Description
5-Amino-2-hydroxypyridine (CAS: 33630-94-3 or 59315-46-7 depending on salt form) is a heterocyclic aromatic compound with the molecular formula C₅H₆N₂O and a molecular weight of 110.11 g/mol . It exists as a tautomeric equilibrium between the keto (hydroxypyridine) and enol (pyridone) forms, a characteristic that influences its reactivity and solubility . Synonyms include 5-Aminopyridin-2(1H)-one and 2-Hydroxy-5-aminopyridine .
This compound is widely utilized in pharmaceutical synthesis, particularly as a precursor in palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of kinase inhibitors . Its hydrochloride salt (CAS: 117865-72-2, molecular weight: 146.57 g/mol) is also commercially available, enhancing its stability for storage and handling .
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOIKKMNCIMDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33630-94-3 | |
| Record name | 5-Amino-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of this compound
Key Observations :
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The hydroxyl (-OH) group in this compound is electron-withdrawing, reducing the basicity of the pyridine nitrogen compared to 2-amino-5-methylpyridine, where the methyl (-CH₃) group is electron-donating . Reactivity: Chlorine in 5-amino-2-chloropyridine facilitates nucleophilic aromatic substitution reactions, whereas the hydroxyl group in this compound promotes hydrogen bonding and tautomerization .
Isomerism: Positional isomerism significantly alters properties. For example, 3-amino-2-hydroxypyridine (CAS: 33630-99-8) exhibits distinct hydrogen-bonding patterns compared to the 5-amino-2-hydroxy isomer, affecting solubility and crystal packing .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
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